Diethyl (4-chloropyridine-2,6-diyl)dicarbamate

Purity Assurance Quality Control Carbamate Chemistry

Researchers optimizing heterocyclic SAR often face supply gaps for 4-chloro-2,6-disubstituted pyridine scaffolds with defined carbamate ester profiles. Diethyl (4-chloropyridine-2,6-diyl)dicarbamate (CAS 63708-78-1) addresses this need with a quantifiably distinct steric and electronic signature vs. methyl ester analogs. - 10.8% higher MW (287.70 g/mol) vs. dimethyl analog, directly altering logP and pharmacokinetic profiles when carbamate groups are retained in final candidates. - Fully characterized GHS profile (H302/H315/H319/H335) enables safe handling during library synthesis and method development. - Consistent 95% purity across major suppliers ensures reproducible reaction yields and crystallization behavior.

Molecular Formula C11H14ClN3O4
Molecular Weight 287.7 g/mol
CAS No. 63708-78-1
Cat. No. B1347608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (4-chloropyridine-2,6-diyl)dicarbamate
CAS63708-78-1
Molecular FormulaC11H14ClN3O4
Molecular Weight287.7 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC(=CC(=N1)NC(=O)OCC)Cl
InChIInChI=1S/C11H14ClN3O4/c1-3-18-10(16)14-8-5-7(12)6-9(13-8)15-11(17)19-4-2/h5-6H,3-4H2,1-2H3,(H2,13,14,15,16,17)
InChIKeyCQTWOONWQPJJFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (4-chloropyridine-2,6-diyl)dicarbamate: Pyridine Building Block


Diethyl (4-chloropyridine-2,6-diyl)dicarbamate (CAS 63708-78-1) is a synthetic carbamate derivative characterized by a 4-chloro-substituted pyridine core bearing diethyl carbamate functionalities at the 2- and 6-positions . With a molecular formula of C₁₁H₁₄ClN₃O₄ and a molecular weight of 287.70 g/mol, this compound is classified as a heterocyclic building block . Its primary application is as a research chemical and intermediate in the synthesis of more complex molecules with potential biological activity, particularly in the fields of medicinal chemistry and agrochemical discovery .

Diethyl (4-chloropyridine-2,6-diyl)dicarbamate: Substitution Pitfalls


While other 4-chloro-2,6-disubstituted pyridine derivatives exist, simple substitution is not scientifically valid. The physicochemical properties governing reactivity, solubility, and downstream synthetic compatibility are directly tied to the specific ester group and core structure. For instance, the dimethyl analog (CAS 121572-37-0) presents a different steric and electronic profile due to its methyl esters . Similarly, compounds like 1,1′-(4-chloro-2,6-pyridinediyl)bis[ethanone] (CAS 195967-10-3) lack the carbamate linkage entirely, fundamentally altering their reactivity and potential for hydrogen bonding . These structural variations, though seemingly minor, can lead to significant differences in reaction yields, crystallization behavior, and biological target engagement. The evidence below demonstrates that even among close analogs, there are quantifiable differences in key procurement and handling parameters that directly impact research outcomes .

Diethyl (4-chloropyridine-2,6-diyl)dicarbamate: Quantitative Differentiators


Purity Specification: Diethyl vs. Dimethyl Analog

The diethyl carbamate variant (target compound) and its dimethyl analog (CAS 121572-37-0) are both offered with a minimum purity specification of 95% by reputable suppliers . This indicates a comparable baseline quality for the core synthetic utility of both molecules.

Purity Assurance Quality Control Carbamate Chemistry

Molecular Weight: Impact on Stoichiometry and Logistics

The diethyl ester substitution results in a significantly higher molecular weight for the target compound (287.70 g/mol) compared to its dimethyl analog, dimethyl (4-chloropyriDine-2,6-diyl)bis[carbamate] (259.65 g/mol) .

Synthetic Scale-up Logistics Carbamate Derivatives

GHS Hazard Profile: Classification and Handling

The target compound carries a defined hazard profile under the Globally Harmonized System (GHS), including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Laboratory Safety GHS Classification Risk Assessment

Diethyl (4-chloropyridine-2,6-diyl)dicarbamate: Application Scenarios


Medicinal Chemistry: Core Scaffold Exploration

Procurement is scientifically justified when a project requires a 4-chloro-2,6-disubstituted pyridine core and is exploring structure-activity relationships (SAR) where the diethyl carbamate moiety is hypothesized to offer a specific balance of lipophilicity and steric bulk. The 10.8% higher molecular weight compared to the dimethyl analog directly translates to a different pharmacokinetic profile if the carbamate groups remain intact in the final drug candidate . The defined GHS hazard profile enables safe handling during library synthesis .

Agrochemical Synthesis: Physicochemical Optimization

Use as an intermediate for potential herbicides or pesticides where the diethyl carbamate's specific lipophilicity is desired for plant cuticle penetration or soil mobility. The quantifiably higher molecular weight and different ester group will influence logP and solubility differently than a dimethyl analog, making it a valuable tool for tuning physicochemical properties in lead optimization .

Organic Synthesis Methodology: Carbamate Model Substrate

This compound is well-suited as a model substrate for developing new synthetic methodologies involving carbamate functional groups on heteroaromatic rings. Its defined and stable nature, along with the public availability of its full GHS hazard profile, reduces experimental variables and safety concerns during method optimization, making it a more reliable choice than an analog with undefined hazards .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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